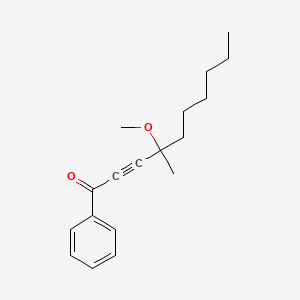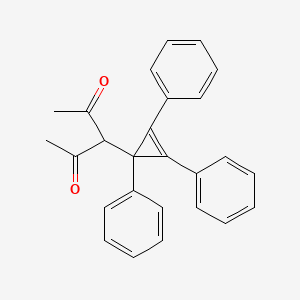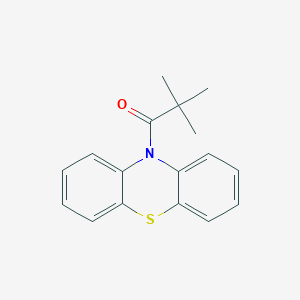![molecular formula C17H19ClN2O2S B14421993 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol CAS No. 80890-06-8](/img/no-structure.png)
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol is a chemical compound with the molecular formula C17H19ClN2OS. It is a member of the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. This compound is particularly noted for its potential use in scientific research and pharmaceutical development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol typically involves the reaction of phenothiazine derivatives with chlorinating agents and dimethylaminopropyl groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play a role in its potential therapeutic effects. The compound may also affect enzyme activity and cellular signaling pathways, contributing to its diverse biological effects .
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar chemical structure and therapeutic applications.
Promethazine: A phenothiazine compound used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chloro group and a dimethylaminopropyl group contributes to its unique interactions with biological targets and its potential therapeutic effects .
特性
| 80890-06-8 | |
分子式 |
C17H19ClN2O2S |
分子量 |
350.9 g/mol |
IUPAC名 |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,2-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-12-10-11(18)4-6-14(12)23-15-7-5-13(21)17(22)16(15)20/h4-7,10,21-22H,3,8-9H2,1-2H3 |
InChIキー |
JKOVJLXEUAHLQJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C1C(=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)

![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
